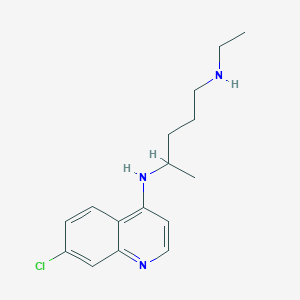

Desethyl chloroquine

Description

metabolite of chloroquine

Structure

3D Structure

Properties

IUPAC Name |

4-N-(7-chloroquinolin-4-yl)-1-N-ethylpentane-1,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22ClN3/c1-3-18-9-4-5-12(2)20-15-8-10-19-16-11-13(17)6-7-14(15)16/h6-8,10-12,18H,3-5,9H2,1-2H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCYUUUTUAAGOOT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNCCCC(C)NC1=C2C=CC(=CC2=NC=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201033929 | |

| Record name | Desethylchloroquine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201033929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.82 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Desethylchloroquine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041870 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

1476-52-4 | |

| Record name | (±)-Desethylchloroquine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1476-52-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Desethylchloroquine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001476524 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1476-52-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=13254 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Desethylchloroquine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201033929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MONOETHYL CHLOROQUINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZC9Z9XX2PD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Desethylchloroquine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041870 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Desethylchloroquine: A Technical Overview of its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Desethylchloroquine (DECQ) is the major and pharmacologically active metabolite of chloroquine (CQ), a 4-aminoquinoline drug with a long history of use in the treatment of malaria and certain autoimmune diseases.[1][2][3] Following administration, chloroquine is rapidly metabolized in the liver, primarily through N-dealkylation by cytochrome P450 (CYP) enzymes, to form desethylchloroquine and subsequently bisdesethylchloroquine.[2][4] The concentration of desethylchloroquine in plasma can reach up to 40% of that of the parent drug, highlighting its significant contribution to the overall therapeutic and toxicological profile of chloroquine.[2] This technical guide provides an in-depth examination of the mechanism of action of desethylchloroquine, supported by quantitative data, detailed experimental protocols, and visual diagrams of key pathways.

Core Mechanism of Action

The mechanism of action of desethylchloroquine is intrinsically linked to that of its parent compound, chloroquine.[3] The primary modes of action are believed to be lysosomotropism, inhibition of autophagy, and potential immunomodulatory effects.[5][6][7]

Lysosomotropism and Antimalarial Activity

Desethylchloroquine, like chloroquine, is a weak base that readily diffuses across cell membranes in its uncharged state.[3][8] Once inside acidic intracellular compartments such as the lysosome of host cells or the food vacuole of the Plasmodium parasite, the molecule becomes protonated.[3][8] This protonation traps the drug within these organelles, leading to its accumulation at high concentrations.[3][8]

In the context of malaria, the accumulation of desethylchloroquine within the parasite's acidic food vacuole is crucial to its antimalarial activity. This sequestration is thought to interfere with the parasite's detoxification of heme, a toxic byproduct of hemoglobin digestion. This interference leads to a buildup of toxic heme, which ultimately kills the parasite.

The antimalarial activity of desethylchloroquine has been demonstrated to be comparable to that of chloroquine against chloroquine-sensitive strains of P. falciparum.[1] However, against chloroquine-resistant strains, desethylchloroquine shows a reduction in activity.[1]

Inhibition of Autophagy

A key aspect of the mechanism of action for both chloroquine and desethylchloroquine is the inhibition of autophagy.[5][7][9] Autophagy is a fundamental cellular process for the degradation and recycling of cellular components.[7] By accumulating in lysosomes, desethylchloroquine raises the lysosomal pH, which in turn inhibits the activity of lysosomal acid hydrolases.[7][9] More significantly, it is suggested that chloroquine and its metabolites primarily inhibit autophagy by impairing the fusion of autophagosomes with lysosomes.[7][10] This blockage of the autophagic flux leads to an accumulation of autophagosomes and has been explored as a potential therapeutic strategy in cancer.[11][12]

Immunomodulatory and Anti-inflammatory Effects

The immunomodulatory and anti-inflammatory effects of chloroquine analogues are attributed to their interference with lysosomal antigen processing and presentation, as well as the modulation of cytokine signaling pathways.[6][13] By altering the pH of endosomes, desethylchloroquine can interfere with the processing of antigens and their loading onto major histocompatibility complex (MHC) class II molecules, thereby dampening the autoimmune response.[6] There is also evidence to suggest that these compounds can inhibit the production of inflammatory cytokines.[14]

Quantitative Data

The following tables summarize key quantitative data regarding the antimalarial activity and pharmacokinetic properties of desethylchloroquine.

Table 1: In Vitro Antimalarial Activity of Desethylchloroquine

| Compound | P. falciparum Strain | IC50 (ng/mL) | Reference |

| Desethylchloroquine | LA136 | 9.9 | [15] |

| Desethylchloroquine | Camp (CQ-sensitive) | Nearly equivalent to CQ | [1] |

| Desethylchloroquine | Vietnam Smith (CQ-resistant) | Three-fold less active than CQ | [1] |

Table 2: Pharmacokinetic Parameters of Desethylchloroquine

| Parameter | Value | Condition | Reference |

| AUC0-∞ | 23,073 µg·h/liter | Pregnant Women | [16][17] |

| 41,584 µg·h/liter | Non-pregnant Women | [16][17] | |

| AUC0-28d | 170 µg·ml-1·h | Patients with P. vivax | [18] |

| 77 µg·ml-1·h | Healthy Subjects | [18] | |

| Peak Plasma Concentration | 9-62 ng/ml | After first dose of CQ | [19] |

| Time to Peak Concentration | 2-12 h | After first dose of CQ | [19] |

| Elimination Half-life | 20 to 60 days (similar to CQ) | Humans | [2] |

Experimental Protocols

In Vitro Antimalarial Activity Assessment

A semi-automated microdilution technique is commonly employed to assess the antimalarial activity of compounds like desethylchloroquine.[1]

-

Parasite Culture: Plasmodium falciparum isolates are cultured in vitro using standard methods, typically in human erythrocytes suspended in RPMI 1640 medium supplemented with human serum and hypoxanthine.

-

Drug Preparation: A stock solution of desethylchloroquine is prepared and serially diluted to achieve a range of concentrations.

-

Assay Plate Preparation: In a 96-well microtiter plate, the drug dilutions are added to parasite-infected red blood cells. Control wells with no drug and uninfected red blood cells are also included.

-

Incubation: The plates are incubated at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2 for 24-48 hours to allow for one cycle of parasite multiplication.

-

Growth Inhibition Measurement: Parasite growth is often assessed by measuring the incorporation of a radiolabeled substrate like [3H]-hypoxanthine or by using a fluorescent DNA-intercalating dye.

-

Data Analysis: The concentration of the drug that inhibits parasite growth by 50% (IC50) is determined by plotting the percentage of growth inhibition against the drug concentration.

Pharmacokinetic Analysis by HPLC

High-performance liquid chromatography (HPLC) is a standard method for quantifying desethylchloroquine in plasma samples.[16]

-

Sample Preparation: Plasma samples are subjected to a liquid-liquid extraction procedure. A common method involves the addition of an internal standard, followed by an organic solvent (e.g., a mixture of ether and dichloromethane) to extract the drug and its metabolites. The organic layer is then separated, evaporated, and the residue is reconstituted in the mobile phase.

-

Chromatographic Separation: The extracted sample is injected onto an HPLC system equipped with a suitable column (e.g., a C18 reversed-phase column).

-

Mobile Phase: A mobile phase, often a mixture of an organic solvent (e.g., acetonitrile) and a buffer (e.g., potassium dihydrogen phosphate), is used to separate the compounds.

-

Detection: A UV detector set at a specific wavelength (e.g., 343 nm) is used to detect and quantify desethylchloroquine and chloroquine as they elute from the column.

-

Quantification: The concentration of desethylchloroquine in the plasma sample is determined by comparing its peak area to that of the internal standard and a standard curve prepared with known concentrations of the drug.

Visualizations

Caption: Metabolic conversion of Chloroquine.

Caption: Inhibition of autophagy by Desethylchloroquine.

References

- 1. In vitro assessment of the antimalarial activity of chloroquine and its major metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Clinical pharmacokinetics and metabolism of chloroquine. Focus on recent advancements - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pharmacology of Chloroquine and Hydroxychloroquine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. In vitro metabolism of chloroquine: identification of CYP2C8, CYP3A4, and CYP2D6 as the main isoforms catalyzing N-desethylchloroquine formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Antimalarials – are they effective and safe in rheumatic diseases? - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Chloroquine inhibits autophagic flux by decreasing autophagosome-lysosome fusion - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Lysosomal Biogenesis and Implications for Hydroxychloroquine Disposition - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Autophagy inhibition by chloroquine and hydroxychloroquine could adversely affect acute kidney injury and other organ injury in critically ill patients with COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Chloroquine inhibits autophagic flux by decreasing autophagosome-lysosome fusion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Inhibition of autophagy with chloroquine is effective in melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Chloroquine affects autophagy to achieve an anticancer effect in EC109 esophageal carcinoma cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Chloroquine Inhibits the Release of Inflammatory Cytokines by Human Lung Explants - PMC [pmc.ncbi.nlm.nih.gov]

- 15. caymanchem.com [caymanchem.com]

- 16. Pharmacokinetics of Chloroquine and Monodesethylchloroquine in Pregnancy - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Pharmacokinetics of chloroquine and monodesethylchloroquine in pregnancy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. The pharmacokinetics of chloroquine in healthy Thai subjects and patients with Plasmodium vivax malaria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Plasma chloroquine and desethylchloroquine concentrations in children during and after chloroquine treatment for malaria - PMC [pmc.ncbi.nlm.nih.gov]

Desethylchloroquine's Role in Autophagy: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Desethylchloroquine, the primary and pharmacologically active metabolite of chloroquine, is a potent late-stage inhibitor of autophagy. This technical guide provides a comprehensive overview of its mechanism of action, its impact on cellular signaling pathways, and detailed protocols for its application in autophagy research. While much of the foundational knowledge is derived from studies on its parent compound, chloroquine, this document will focus on the specific attributes and experimental considerations for desethylchloroquine, where information is available. The primary mechanism of desethylchloroquine involves its accumulation in lysosomes, leading to an increase in lysosomal pH and a subsequent blockage of the fusion between autophagosomes and lysosomes. This disruption of the autophagic flux results in the accumulation of autophagosomes and key autophagy marker proteins, such as LC3-II and p62/SQSTM1. Furthermore, evidence suggests that desethylchloroquine, like chloroquine, may induce disorganization of the Golgi apparatus and the endo-lysosomal system, contributing to the impairment of autophagy. This guide is intended to serve as a valuable resource for researchers investigating the therapeutic potential of autophagy modulation and for those utilizing desethylchloroquine as a tool to study this fundamental cellular process.

Mechanism of Action: Inhibition of Autophagic Flux

Desethylchloroquine is classified as a lysosomotropic agent, meaning it preferentially accumulates in acidic organelles, most notably the lysosomes. This accumulation is the cornerstone of its inhibitory effect on autophagy.

1.1. Lysosomal pH Neutralization: As a weak base, desethylchloroquine can freely permeate cellular and lysosomal membranes in its uncharged state. Once inside the acidic environment of the lysosome (typically pH 4.5-5.0), it becomes protonated. This protonation traps the molecule within the lysosome, leading to its accumulation at concentrations significantly higher than in the cytosol. This influx of a basic compound effectively raises the intralysosomal pH. The elevated pH has two major consequences for autophagy:

-

Inhibition of Lysosomal Hydrolases: The acidic environment of the lysosome is critical for the optimal activity of its resident hydrolases, which are responsible for the degradation of cellular cargo. By increasing the lysosomal pH, desethylchloroquine inhibits the activity of these enzymes, thus preventing the breakdown of the contents of autolysosomes.

-

Impairment of Autophagosome-Lysosome Fusion: Emerging evidence strongly indicates that a primary mechanism of action for chloroquine and its metabolites is the inhibition of the fusion between autophagosomes and lysosomes.[1][2] While the precise molecular details are still under investigation, this impairment is a major contributor to the blockage of autophagic flux.

1.2. Disruption of the Golgi and Endo-lysosomal Systems: Beyond its effects on lysosomal pH, chloroquine has been shown to induce a significant disorganization of the Golgi complex and the endo-lysosomal systems.[1][3] This disruption can further impede the trafficking and fusion events necessary for the completion of the autophagic process. It is highly probable that desethylchloroquine exerts a similar effect.

The overall consequence of these actions is a halt in the final stages of autophagy, leading to the accumulation of undegraded autophagosomes within the cell. This accumulation is a key indicator of autophagy inhibition and can be monitored experimentally.

Signaling Pathways Modulated by Desethylchloroquine

The primary signaling pathway affected by desethylchloroquine is the autophagy pathway itself, specifically at the lysosomal degradation step. However, this blockade has downstream consequences on other related signaling networks.

2.1. The Core Autophagy Pathway: Desethylchloroquine's intervention point is at the final fusion step between the autophagosome and the lysosome. This leads to a buildup of autophagosomes that cannot be cleared.

Caption: Mechanism of autophagy inhibition by desethylchloroquine.

2.2. Impact on mTOR Signaling: The mechanistic target of rapamycin (mTOR) is a central regulator of cell growth and metabolism, and a key negative regulator of autophagy. mTORC1, when active, suppresses autophagy initiation. Interestingly, the inhibition of lysosomal function by agents like chloroquine has been shown to inhibit mTORC1 signaling.[4] This can be attributed to the disruption of lysosomal amino acid sensing, which is necessary for mTORC1 activation at the lysosomal surface. Therefore, treatment with desethylchloroquine likely leads to a complex cellular state where late-stage autophagy is blocked, and mTORC1 signaling is also suppressed.

Caption: Putative effect of desethylchloroquine on mTORC1 signaling.

Quantitative Data

| Parameter | Cell Line/Model | Concentration (µM) | Duration of Treatment | Outcome | Reference |

| Autophagy Inhibition | Human Microvascular Endothelial Cells (HMEC-1) | 10 and 30 | 24 hours | Significant increase in LC3-positive structures. | |

| Glioblastoma Cell Lines (LN229, U373) | 5 | 48 hours | Sufficient to inhibit sorafenib-induced autophagy. | [5] | |

| HL-1 Cardiac Myocytes | 3 | 2 hours | Optimal concentration to block rapamycin-stimulated autophagosome accumulation. | [5] | |

| Protein Accumulation | Esophageal Carcinoma Cells (EC109) | 50 - 200 | 12 - 36 hours | Elevated expression of LC3-II and p62. | [6][7] |

| Cell Viability | Glioblastoma Cells | 10 (in combination) | 48-96 hours | Increased apoptosis when combined with other agents. | [5] |

| Amelanotic Melanoma Cells (C32, A-375) | 50 | 24-48 hours | Increased apoptosis when combined with trametinib. |

Experimental Protocols

The following are detailed protocols for key experiments to assess the role of desethylchloroquine in autophagy.

4.1. Preparation of Desethylchloroquine Stock Solution:

-

Reconstitution: Desethylchloroquine is typically supplied as a solid. Reconstitute the compound in a suitable sterile solvent, such as dimethyl sulfoxide (DMSO) or water, to create a high-concentration stock solution (e.g., 10-50 mM).[6]

-

Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability.[6]

4.2. Assessment of Autophagy Inhibition by Western Blotting for LC3-II and p62:

This is the most common method to measure autophagic flux by comparing the levels of LC3-II and p62 in the presence and absence of an autophagy inhibitor like desethylchloroquine.

-

Cell Seeding: Plate cells in 6-well plates at a density that will ensure they are in the logarithmic growth phase (typically 70-80% confluent) at the time of the experiment.[6]

-

Treatment: Treat cells with varying concentrations of desethylchloroquine (e.g., 10-50 µM) for a specified duration (e.g., 2-24 hours). Include an untreated control group. For autophagic flux measurements, a short incubation time (2-6 hours) is recommended to minimize cytotoxicity.

-

Cell Lysis:

-

Wash cells with ice-cold Phosphate Buffered Saline (PBS).

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[6]

-

Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Collect the supernatant.[6]

-

-

Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford assay).

-

SDS-PAGE and Western Blotting:

-

Denature equal amounts of protein (20-30 µg) from each sample by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE using a 12-15% acrylamide gel to resolve LC3-I and LC3-II.[6]

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against LC3 and p62 overnight at 4°C. A loading control antibody (e.g., β-actin or GAPDH) should also be used.[6]

-

Wash the membrane three times with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

-

Analysis: Quantify the band intensities for LC3-II and p62, and normalize to the loading control. An increase in both LC3-II and p62 levels upon desethylchloroquine treatment is indicative of autophagy inhibition.

Caption: Experimental workflow for Western blotting analysis.

4.3. Fluorescence Microscopy of LC3 Puncta:

This method allows for the direct visualization of autophagosome accumulation.

-

Cell Seeding: Plate cells on glass coverslips in 24-well plates.

-

Transfection (Optional): For enhanced visualization, cells can be transfected with a plasmid encoding GFP-LC3 or mRFP-GFP-LC3.

-

Treatment: Treat cells with desethylchloroquine as described for Western blotting.

-

Fixation and Permeabilization:

-

Wash cells with PBS.

-

Fix with 4% paraformaldehyde for 15 minutes.

-

Permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.

-

-

Immunostaining (for endogenous LC3):

-

Block with 1% BSA in PBS for 30 minutes.

-

Incubate with a primary antibody against LC3 for 1 hour.

-

Wash with PBS.

-

Incubate with a fluorescently-labeled secondary antibody for 1 hour.

-

-

Mounting and Imaging: Mount the coverslips on glass slides with a mounting medium containing DAPI for nuclear staining. Image the cells using a fluorescence or confocal microscope.

-

Analysis: Quantify the number of LC3 puncta per cell. An increase in the number of puncta indicates the accumulation of autophagosomes.

4.4. Cell Viability Assay (MTT Assay):

This assay is used to determine the cytotoxic effects of desethylchloroquine.

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.[6]

-

Treatment: Treat the cells with a range of concentrations of desethylchloroquine for the desired time period (e.g., 24, 48, or 72 hours). Include a vehicle control.[6]

-

MTT Incubation: Remove the treatment medium and add MTT solution (0.5 mg/mL in serum-free medium) to each well. Incubate for 2-4 hours at 37°C.

-

Solubilization: Remove the MTT solution and add DMSO to each well to dissolve the formazan crystals.

-

Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

Conclusion

Desethylchloroquine is a valuable tool for studying autophagy, acting as a potent late-stage inhibitor. Its mechanism of action, centered on lysosomal dysfunction and the blockage of autophagosome-lysosome fusion, is well-supported by research on its parent compound, chloroquine. While specific quantitative data for desethylchloroquine remains limited, the experimental protocols and mechanistic understanding outlined in this guide provide a solid foundation for its use in autophagy research. As the therapeutic potential of autophagy modulation continues to be explored in various diseases, a thorough understanding of the effects of inhibitors like desethylchloroquine is paramount for the advancement of the field. Further research is warranted to delineate the precise molecular targets and comparative efficacy of desethylchloroquine to refine its application as both a research tool and a potential therapeutic agent.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. research.sahmri.org.au [research.sahmri.org.au]

- 4. Chloroquine and bafilomycin A mimic lysosomal storage disorders and impair mTORC1 signalling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. Effect of chloroquine on the activity of some lysosomal enzymes involved in ganglioside degradation - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biological Activity of Desethylchloroquine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Desethylchloroquine (DECQ) is the major and pharmacologically active metabolite of chloroquine (CQ), a well-known 4-aminoquinoline drug with a long history of use in the treatment and prophylaxis of malaria.[1] While the biological activities of chloroquine have been extensively studied, its primary metabolite, DECQ, also exhibits significant biological effects that are crucial for understanding the overall therapeutic and toxicological profile of the parent drug. This technical guide provides an in-depth overview of the known biological activities of desethylchloroquine, with a focus on its antimalarial, potential antiviral, and anti-inflammatory properties. The information is presented with a technical audience in mind, incorporating quantitative data, detailed experimental methodologies, and visual representations of key pathways and workflows.

I. Physicochemical Properties and Metabolism

Desethylchloroquine is formed in the liver through the N-de-ethylation of chloroquine, a reaction primarily catalyzed by cytochrome P450 (CYP) enzymes, specifically CYP2C8 and CYP3A4, and to a lesser extent, CYP2D6.[2] It shares the same 4-aminoquinoline core structure as chloroquine but differs by the absence of one of the N-ethyl groups on the side chain. This structural modification influences its physicochemical properties and may contribute to differences in biological activity and pharmacokinetics compared to the parent compound.

II. Antimalarial Activity

Desethylchloroquine possesses significant intrinsic antimalarial activity, contributing to the overall therapeutic effect of chloroquine. Its primary mechanism of action is believed to be similar to that of chloroquine, which involves the inhibition of hemozoin biocrystallization in the malaria parasite's digestive vacuole. This leads to the accumulation of toxic free heme, resulting in parasite death.

Quantitative Data on Antimalarial Activity

The in vitro antimalarial activity of desethylchloroquine has been evaluated against various strains of Plasmodium falciparum, the deadliest species of human malaria parasite. The following table summarizes the 50% inhibitory concentration (IC50) values for desethylchloroquine in comparison to chloroquine and its other major metabolite, bis-desethylchloroquine.

| Compound | P. falciparum Strain | IC50 (ng/mL) | IC50 (nM) | Reference |

| Desethylchloroquine | Camp (CQ-sensitive) | 10.8 | 37.0 | [3] |

| Smith (CQ-resistant) | 32.4 | 111.0 | [3] | |

| Chloroquine | Camp (CQ-sensitive) | 9.6 | 30.0 | [3] |

| Smith (CQ-resistant) | 96.0 | 300.0 | [3] | |

| Bis-desethylchloroquine | Camp (CQ-sensitive) | 22.5 | 85.0 | [3] |

| Smith (CQ-resistant) | > 340 | > 1280 | [3] |

Note: IC50 values were determined using a semi-automated microdilution technique.[3]

III. Potential Antiviral and Anti-inflammatory Activities

While less studied than its antimalarial effects, desethylchloroquine, like its parent compound, is presumed to have antiviral and anti-inflammatory properties. The proposed mechanisms for these activities are linked to the lysosomotropic nature of the molecule.

Mechanism of Action: Autophagy and TLR Inhibition

Desethylchloroquine, as a weak base, can accumulate in acidic intracellular compartments such as lysosomes, leading to an increase in their pH. This disruption of lysosomal function can interfere with several cellular processes:

-

Inhibition of Autophagy: Autophagy is a cellular process for the degradation of cellular components. Many viruses hijack this pathway for their replication. By inhibiting the fusion of autophagosomes with lysosomes, desethylchloroquine can block the late stage of autophagy, thereby potentially inhibiting viral replication.[2]

-

Inhibition of Toll-Like Receptor (TLR) Signaling: Endosomal TLRs (TLR3, TLR7, TLR8, and TLR9) are crucial for the recognition of viral nucleic acids and the initiation of an innate immune response.[4] By increasing the pH of endosomes, desethylchloroquine can impair the function of these receptors, leading to a modulation of the inflammatory response.[4]

IV. Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of desethylchloroquine's biological activity.

In Vitro Culture of Plasmodium falciparum and Drug Susceptibility Testing

This protocol is adapted from standard procedures for the continuous in vitro culture of asexual erythrocytic stages of P. falciparum and for assessing drug sensitivity using a semi-automated microdilution technique.[5][6]

Materials:

-

P. falciparum strains (e.g., chloroquine-sensitive and -resistant)

-

Human erythrocytes (type O+)

-

Complete culture medium (RPMI 1640 supplemented with L-glutamine, HEPES, sodium bicarbonate, and 10% human serum or 0.5% Albumax II)

-

96-well microtiter plates

-

Desethylchloroquine, chloroquine, and other test compounds

-

[³H]-hypoxanthine

-

Cell harvester and liquid scintillation counter

-

Incubator with a controlled gas environment (5% CO₂, 5% O₂, 90% N₂) at 37°C

Procedure:

-

Parasite Culture Maintenance:

-

Maintain continuous cultures of P. falciparum in complete culture medium with human erythrocytes at a 5% hematocrit.

-

Monitor parasitemia daily by Giemsa-stained thin blood smears.

-

Subculture the parasites every 2-3 days to maintain parasitemia between 1-5%.

-

Synchronize parasite cultures to the ring stage using methods such as sorbitol treatment.

-

-

Drug Susceptibility Assay (Semi-automated Microdilution Technique):

-

Prepare serial dilutions of desethylchloroquine and other test compounds in complete culture medium in a 96-well microtiter plate.

-

Prepare a parasite suspension of synchronized ring-stage parasites with an initial parasitemia of 0.5% and a hematocrit of 1.5%.

-

Add the parasite suspension to each well of the drug-diluted plate. Include drug-free control wells.

-

Incubate the plates for 24-48 hours in a controlled gas environment at 37°C.

-

Add [³H]-hypoxanthine to each well and incubate for an additional 18-24 hours.

-

Harvest the contents of each well onto a glass fiber filter using a cell harvester.

-

Measure the incorporation of [³H]-hypoxanthine using a liquid scintillation counter.

-

Calculate the 50% inhibitory concentration (IC50) by plotting the percentage of inhibition of [³H]-hypoxanthine incorporation against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.

-

Plaque Reduction Assay for Antiviral Activity

This protocol is a standard method for determining the antiviral efficacy of a compound by quantifying the reduction in viral plaque formation.[7][8]

Materials:

-

Susceptible host cell line (e.g., Vero cells)

-

Virus stock with a known titer

-

Complete growth medium for the host cell line

-

Desethylchloroquine and control compounds

-

Overlay medium (e.g., growth medium containing 1% methylcellulose)

-

Staining solution (e.g., crystal violet)

-

Fixing solution (e.g., 4% formaldehyde in PBS)

-

6-well or 12-well cell culture plates

-

CO₂ incubator at 37°C

Procedure:

-

Cell Seeding:

-

Seed the host cells into multi-well plates to form a confluent monolayer.

-

-

Virus Infection and Drug Treatment:

-

Prepare serial dilutions of desethylchloroquine.

-

Aspirate the growth medium from the cell monolayers and infect the cells with a predetermined amount of virus (to produce 50-100 plaques per well).

-

After a 1-hour adsorption period, remove the viral inoculum.

-

Add the overlay medium containing the different concentrations of desethylchloroquine to the respective wells.

-

-

Plaque Formation and Visualization:

-

Incubate the plates for 2-5 days, depending on the virus, to allow for plaque formation.

-

Fix the cells with the fixing solution.

-

Remove the overlay and stain the cell monolayer with crystal violet.

-

Wash the plates and allow them to dry.

-

-

Data Analysis:

-

Count the number of plaques in each well.

-

Calculate the percentage of plaque reduction for each drug concentration compared to the virus control.

-

Determine the 50% effective concentration (EC50) from the dose-response curve.

-

V. Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate key concepts related to the biological activity of desethylchloroquine.

Caption: Metabolic pathway of chloroquine to its metabolites.

Caption: Experimental workflow for in vitro antimalarial assay.

Caption: Proposed mechanism of desethylchloroquine's action.

VI. Conclusion

Desethylchloroquine is a biologically active metabolite that significantly contributes to the therapeutic effects of chloroquine. Its potent antimalarial activity, even against some chloroquine-resistant strains, underscores its importance in the context of malaria treatment. Furthermore, its potential to modulate autophagy and TLR signaling suggests a broader range of biological activities that warrant further investigation, particularly in the fields of virology and immunology. The experimental protocols and data presented in this guide provide a foundation for researchers and drug development professionals to further explore the therapeutic potential of this important molecule.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. caymanchem.com [caymanchem.com]

- 3. In vitro assessment of the antimalarial activity of chloroquine and its major metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Hydroxychloroquine Effects on TLR Signalling: Underexposed but Unneglectable in COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. iddo.org [iddo.org]

- 6. In Vitro Culture and Drug Sensitivity Assay of Plasmodium falciparum with Nonserum Substitute and Acute-Phase Sera - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

Desethylchloroquine: A Core Metabolite of Chloroquine

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Desethylchloroquine (DCQ) is the major and pharmacologically active metabolite of chloroquine (CQ), a 4-aminoquinoline drug historically used for the treatment and prophylaxis of malaria and now also utilized in the management of autoimmune diseases.[1][2][3] The metabolic conversion of chloroquine to desethylchloroquine is a critical aspect of its overall pharmacokinetic and pharmacodynamic profile. Understanding the properties and behavior of this metabolite is essential for optimizing chloroquine therapy, interpreting clinical outcomes, and developing new drug candidates. This technical guide provides a comprehensive overview of desethylchloroquine, focusing on its metabolism, pharmacokinetic properties, analytical quantification, and clinical significance.

Metabolism of Chloroquine to Desethylchloroquine

Chloroquine undergoes N-dealkylation in the liver to form its primary metabolite, desethylchloroquine.[2][4] This metabolic process is primarily mediated by the cytochrome P450 (CYP) enzyme system.[5][6][7]

Key Enzymes Involved:

-

CYP2C8 and CYP3A4: These isoforms are the major enzymes responsible for the N-desethylation of chloroquine in human liver microsomes. They are characterized as low-affinity, high-capacity systems.[4][5][6]

-

CYP2D6: This enzyme also contributes to the formation of desethylchloroquine, exhibiting higher affinity but a significantly lower capacity compared to CYP2C8 and CYP3A4.[5][6] At lower, therapeutically relevant concentrations of chloroquine, the role of CYP2D6 may be more significant.[7]

-

CYP1A2 and CYP2C19: In vitro studies have shown that these enzymes also have the capacity to form desethylchloroquine.[6]

The metabolism of chloroquine can be influenced by co-administered drugs that are inhibitors or inducers of these CYP enzymes, potentially leading to drug-drug interactions.[6][7] For instance, the co-administration of protease inhibitors, which are potent CYP3A4 inhibitors, may increase chloroquine concentrations.[8]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Pharmacology of Chloroquine and Hydroxychloroquine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Clinical pharmacokinetics and metabolism of chloroquine. Focus on recent advancements - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. khu.elsevierpure.com [khu.elsevierpure.com]

- 5. In vitro metabolism of chloroquine: identification of CYP2C8, CYP3A4, and CYP2D6 as the main isoforms catalyzing N-desethylchloroquine formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Metabolism and Interactions of Chloroquine and Hydroxychloroquine with Human Cytochrome P450 Enzymes and Drug Transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pharmacokinetics and Pharmacological Properties of Chloroquine and Hydroxychloroquine in the Context of COVID‐19 Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

An In-Depth Technical Guide to the Physicochemical Properties of Desethylchloroquine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Desethylchloroquine is the major and pharmacologically active metabolite of chloroquine, a widely used antimalarial and antirheumatic drug.[1] The process of N-dealkylation, primarily carried out by the cytochrome P450 (CYP) isoforms CYP2C8 and CYP3A4, with minor contributions from CYP2D6, leads to its formation.[1] A thorough understanding of the physicochemical properties of Desethylchloroquine is paramount for comprehending its pharmacokinetic and pharmacodynamic profile, including its absorption, distribution, metabolism, and excretion (ADME) characteristics. This guide provides a detailed overview of these properties, methodologies for their determination, and relevant biological pathways.

Physicochemical Data Summary

The fundamental physicochemical properties of Desethylchloroquine are summarized in the table below. These parameters are critical for predicting the behavior of the molecule in biological systems and for the design of analytical methods.

| Property | Value | Source(s) |

| Chemical Formula | C₁₆H₂₂ClN₃ | [1][2] |

| Molecular Weight | 291.82 g/mol | [1][2] |

| Physical Description | Solid | [2] |

| Melting Point | >60°C (decomposes) | [3] |

| Boiling Point | 173-175 °C (at 0.05 Torr) | [4] |

| Predicted logP | 3.8 | [5] |

| pKa | Not experimentally determined; predicted values vary by software. | |

| Solubility | Slightly soluble in Chloroform and Methanol. | [1] |

| Stability | Stable for ≥ 4 years when stored at -20°C. | [1] |

Metabolic Pathway of Chloroquine to Desethylchloroquine

The metabolic conversion of chloroquine to its primary active metabolite, Desethylchloroquine, is a critical step in its biotransformation. This process is primarily mediated by a subset of the cytochrome P450 enzyme superfamily located in the liver.

Experimental Protocols

Accurate determination of physicochemical parameters is essential for drug development. Below are detailed methodologies for key experimental procedures.

Determination of pKa (Acid Dissociation Constant)

The pKa of a compound influences its ionization state at different physiological pH values, which in turn affects its absorption, distribution, and excretion.

1. Potentiometric Titration

This is a highly accurate and widely used method for pKa determination.

-

Principle: The method involves the gradual addition of a titrant (an acid or a base) to a solution of the analyte while monitoring the pH using a calibrated pH electrode. The pKa is determined from the inflection point of the resulting titration curve.

-

Methodology:

-

Sample Preparation: A precise amount of Desethylchloroquine is dissolved in a suitable solvent (e.g., water or a methanol-water mixture) to a known concentration (typically around 1 mM). The ionic strength of the solution is kept constant using an inert salt like KCl (0.15 M).

-

Titration: The solution is made acidic (pH ~1.8-2.0) with a standard solution of HCl. A standard solution of NaOH (e.g., 0.1 M) is then added in small, precise increments using an automated titrator.

-

Data Acquisition: The pH of the solution is recorded after each addition of titrant, allowing the system to reach equilibrium.

-

Analysis: The pKa value is calculated from the titration curve. The half-equivalence point, where half of the compound is ionized, corresponds to the pKa. For polyprotic substances, multiple inflection points may be observed.

-

2. UV-Vis Spectrophotometry

This method is particularly useful for compounds that possess a chromophore and exhibit a change in absorbance upon ionization.

-

Principle: The absorbance of a solution of the compound is measured at various pH values. The pKa is determined by fitting the absorbance vs. pH data to the Henderson-Hasselbalch equation.

-

Methodology:

-

Buffer Preparation: A series of buffer solutions covering a wide pH range (e.g., pH 2 to 12) are prepared.

-

Sample Preparation: A stock solution of Desethylchloroquine is prepared. Aliquots of the stock solution are added to each buffer solution to achieve a constant final concentration.

-

Spectral Measurement: The UV-Vis spectrum of each solution is recorded. An analytical wavelength where the difference in absorbance between the ionized and unionized species is maximal is chosen.

-

Data Analysis: A plot of absorbance versus pH is generated, which typically results in a sigmoidal curve. The inflection point of this curve corresponds to the pKa of the compound.

-

Determination of logP (Octanol-Water Partition Coefficient)

The logP value is a measure of a compound's lipophilicity and is a key determinant of its membrane permeability and interaction with biological targets.

1. Shake-Flask Method (Gold Standard)

-

Principle: This classic method directly measures the partitioning of a compound between two immiscible phases, typically n-octanol and water.

-

Methodology:

-

Phase Preparation: Equal volumes of n-octanol and water are pre-saturated with each other by vigorous mixing, followed by separation.

-

Partitioning: A known amount of Desethylchloroquine is dissolved in one of the phases (usually the one in which it is more soluble). This solution is then mixed with an equal volume of the other pre-saturated phase in a separatory funnel.

-

Equilibration: The mixture is shaken for a predetermined period to allow for the compound to reach equilibrium between the two phases.

-

Phase Separation: The mixture is allowed to stand until the two phases have completely separated.

-

Concentration Measurement: The concentration of Desethylchloroquine in each phase is determined using a suitable analytical technique, such as HPLC-UV.

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of this value.

-

2. High-Performance Liquid Chromatography (HPLC) Method

-

Principle: This indirect method estimates logP based on the retention time of the compound on a reversed-phase HPLC column. A correlation is established between the retention times of a series of standard compounds with known logP values and their lipophilicity.

-

Methodology:

-

Standard Selection: A set of reference compounds with accurately known logP values that span the expected logP of Desethylchloroquine are chosen.

-

Chromatography: The standard compounds and Desethylchloroquine are injected onto a reversed-phase HPLC column (e.g., C18). The mobile phase typically consists of a mixture of an aqueous buffer and an organic solvent (e.g., methanol or acetonitrile).

-

Data Acquisition: The retention time for each compound is recorded.

-

Calibration Curve: A calibration curve is constructed by plotting the logarithm of the capacity factor (k') versus the known logP values of the standard compounds. The capacity factor is calculated from the retention time of the compound and the column dead time.

-

logP Determination: The logP of Desethylchloroquine is determined by interpolating its log(k') value onto the calibration curve.

-

Conclusion

The physicochemical properties of Desethylchloroquine are fundamental to its behavior as a drug metabolite. The data and experimental protocols presented in this guide offer a comprehensive resource for researchers in the fields of pharmacology, medicinal chemistry, and drug development. Accurate and consistent measurement of these properties is essential for building predictive ADMET models and for the rational design of new therapeutic agents. While many physical properties have been characterized, a definitive experimental determination of the pKa of Desethylchloroquine remains an area for future investigation.

References

Desethylchloroquine: A Comprehensive Technical Review of its Discovery, Pharmacology, and Experimental Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Desethylchloroquine (DCQ) is the principal and pharmacologically active metabolite of the renowned antimalarial drug, chloroquine (CQ). First identified as a product of in vivo N-dealkylation, the discovery of desethylchloroquine has been pivotal in understanding the complete pharmacokinetic and pharmacodynamic profile of its parent compound. This technical guide provides an in-depth overview of the history, discovery, and core pharmacological data of desethylchloroquine. It includes a comprehensive summary of its quantitative data, detailed experimental protocols for its synthesis and analysis, and visual representations of its metabolic pathway and experimental workflows to serve as a valuable resource for researchers in pharmacology and drug development.

Discovery and History

The discovery of desethylchloroquine is intrinsically linked to the extensive use and study of chloroquine as a cornerstone of antimalarial therapy following its synthesis in 1934.[1] Early metabolic studies of chloroquine revealed that it undergoes biotransformation in the body, leading to the identification of its major metabolite, desethylchloroquine. This discovery was significant as it demonstrated that the metabolic products of chloroquine were not inert but possessed their own biological activity.

Subsequent research focused on characterizing this metabolite. It was established that desethylchloroquine is formed through the N-dealkylation of chloroquine, a reaction primarily catalyzed by cytochrome P450 (CYP) enzymes in the liver.[2] Specifically, CYP2C8 and CYP3A4 have been identified as the major isoforms responsible for this conversion, with a lesser contribution from CYP2D6.[3][4][5][6] The concentrations of desethylchloroquine in plasma can reach up to 40% of the parent chloroquine concentrations, highlighting its significant presence in the body after chloroquine administration.[2][7]

The continued investigation into desethylchloroquine has been crucial, not only for understanding the overall efficacy and potential toxicity of chloroquine treatment but also in the context of emerging drug resistance. The ability of desethylchloroquine to inhibit parasite growth, including strains with varying sensitivity to chloroquine, has been a subject of considerable research.[5][8]

Quantitative Pharmacological Data

The following tables summarize key quantitative data for desethylchloroquine, providing a comparative overview of its pharmacokinetic properties and in vitro efficacy.

Table 1: Pharmacokinetic Parameters of Desethylchloroquine

| Parameter | Value | Species/Conditions | Reference |

| Elimination Half-Life (t½) | 20 to 60 days | Humans | [2] |

| Time to Peak Plasma Concentration (Tmax) | 7.4 ± 1.5 hours | Humans (after 600 mg oral CQ) | [9] |

| Peak Plasma Concentration (Cmax) | 114.8 ± 32.3 µg/L | Humans (after 600 mg oral CQ) | [9] |

| Area Under the Curve (AUC₀-∞) | 23,073 µg·h/L | Pregnant Women | |

| Area Under the Curve (AUC₀-∞) | 41,584 µg·h/L | Non-pregnant Women | |

| AUC of (S)-desethylchloroquine | 12.9 ± 7.4 mg/L·h | Humans | |

| AUC of (R)-desethylchloroquine | 6.29 ± 2.18 mg/L·h | Humans | |

| Mean Concentration (post-prophylaxis) | 915 nmol/L | Humans (long-term prophylaxis) | |

| Mean Trough Concentration (pre-dose) | 384 nmol/L | Humans (long-term prophylaxis) |

Table 2: In Vitro Antiplasmodial Activity of Desethylchloroquine

| Plasmodium falciparum Strain | IC₅₀ (ng/mL) | Notes | Reference |

| Camp (Chloroquine-sensitive) | Nearly equivalent to Chloroquine | --- | [5][8] |

| Vietnam Smith (Chloroquine-resistant) | Three-fold less active than against sensitive strain | --- | [5][8] |

| LA136 | 9.9 ng/mL | --- | [6] |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of desethylchloroquine.

Synthesis of Desethylchloroquine

This protocol is based on established methods for the synthesis of chloroquine analogues.

Materials:

-

4,7-dichloroquinoline

-

N-ethyl-1,4-pentanediamine

-

Phenol (as solvent/catalyst)

-

Sodium hydroxide (NaOH) solution (1M)

-

Dichloromethane (DCM)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Eluent: Dichloromethane/methanol with a small amount of triethylamine

Procedure:

-

In a round-bottom flask, combine 4,7-dichloroquinoline and a molar excess of N-ethyl-1,4-pentanediamine in phenol.

-

Heat the reaction mixture with stirring at 120-130°C for several hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Dilute the reaction mixture with dichloromethane and wash with 1M NaOH solution to remove the phenol.

-

Separate the organic layer and wash it sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude desethylchloroquine by silica gel column chromatography using a gradient of dichloromethane and methanol, with a small percentage of triethylamine to prevent peak tailing.

-

Combine the fractions containing the pure product and evaporate the solvent to yield desethylchloroquine.

Quantification of Desethylchloroquine in Plasma by LC-MS/MS

This protocol is adapted from high-sensitivity methods for the analysis of chloroquine and its metabolites.

Materials and Equipment:

-

LC-MS/MS system

-

C18 reverse-phase HPLC column

-

Plasma samples

-

Desethylchloroquine analytical standard

-

Desethylchloroquine-d4 (deuterated internal standard)

-

Acetonitrile

-

Formic acid

-

Ammonium hydroxide

-

Supported Liquid Extraction (SLE) plate

Procedure:

-

Sample Preparation:

-

To 100 µL of plasma in a 96-well plate, add 350 µL of 0.5 M ammonium hydroxide containing the internal standard (desethylchloroquine-d4).

-

Mix the plate and centrifuge.

-

Transfer 200 µL of the supernatant to a supported liquid extraction (SLE) plate.

-

Apply a vacuum to allow the sample to absorb onto the sorbent.

-

Elute the analytes with an appropriate organic solvent (e.g., methyl tert-butyl ether).

-

Evaporate the eluate to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase for injection.

-

-

LC-MS/MS Analysis:

-

Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

-

Column: C18 reverse-phase column.

-

Injection Volume: 10 µL.

-

MS Detection: Use a triple quadrupole mass spectrometer in positive electrospray ionization (ESI+) mode.

-

MRM Transitions:

-

Desethylchloroquine: m/z 292.2 → 179.1

-

Desethylchloroquine-d4 (IS): m/z 296.15 → 118.15

-

-

-

Quantification:

-

Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analytical standards.

-

Determine the concentration of desethylchloroquine in the plasma samples from the calibration curve.

-

In Vitro Antiplasmodial Activity Assay (SYBR Green I Method)

This assay measures the inhibition of Plasmodium falciparum growth in vitro.

Materials and Equipment:

-

P. falciparum culture (chloroquine-sensitive and/or resistant strains)

-

Human red blood cells (O+)

-

RPMI 1640 medium supplemented with AlbuMAX II, hypoxanthine, and gentamicin

-

Desethylchloroquine

-

Chloroquine (as a control)

-

96-well microplates

-

SYBR Green I lysis buffer

-

Fluorescence plate reader

Procedure:

-

Parasite Culture: Maintain a continuous culture of P. falciparum in human red blood cells in a complete culture medium at 37°C in a gas mixture of 5% CO₂, 5% O₂, and 90% N₂.

-

Drug Plate Preparation:

-

Prepare serial dilutions of desethylchloroquine and chloroquine in a 96-well plate.

-

Include a drug-free control (vehicle only) and an uninfected red blood cell control.

-

-

Assay Initiation:

-

Synchronize the parasite culture to the ring stage.

-

Prepare a parasite suspension with 1% parasitemia and 2% hematocrit.

-

Add the parasite suspension to the drug plates.

-

-

Incubation: Incubate the plates for 72 hours under the same conditions as the parasite culture.

-

Lysis and Staining:

-

After incubation, add SYBR Green I lysis buffer to each well.

-

Incubate in the dark at room temperature for 1-2 hours.

-

-

Fluorescence Reading: Measure the fluorescence intensity using a microplate reader (excitation ~485 nm, emission ~530 nm).

-

Data Analysis:

-

Subtract the background fluorescence from the uninfected red blood cell control.

-

Calculate the percentage of parasite growth inhibition relative to the drug-free control.

-

Determine the IC₅₀ value (the concentration that inhibits 50% of parasite growth) by fitting the data to a dose-response curve.

-

In Vivo Efficacy Assessment (4-Day Suppressive Test)

This protocol assesses the in vivo antimalarial activity of desethylchloroquine in a murine model.

Materials and Equipment:

-

Plasmodium berghei ANKA strain

-

Swiss albino mice

-

Desethylchloroquine

-

Chloroquine (as a positive control)

-

Vehicle (e.g., 7% Tween 80, 3% ethanol in saline)

-

Giemsa stain

Procedure:

-

Infection: Inoculate mice intraperitoneally with 1x10⁷ P. berghei-parasitized red blood cells.

-

Treatment:

-

Randomly assign mice to treatment groups (vehicle control, chloroquine control, and different doses of desethylchloroquine).

-

Administer the first dose of the test compounds orally or intraperitoneally 2-4 hours after infection (Day 0).

-

Continue treatment once daily for the next three days (Day 1, 2, and 3).

-

-

Parasitemia Monitoring:

-

On Day 4, prepare thin blood smears from the tail blood of each mouse.

-

Stain the smears with Giemsa and determine the percentage of parasitemia by light microscopy.

-

-

Data Analysis:

-

Calculate the average parasitemia for each treatment group.

-

Determine the percentage of suppression of parasitemia for each drug-treated group compared to the vehicle-treated control group.

-

Calculate the ED₅₀ (effective dose that suppresses parasitemia by 50%).

-

Visualizations

The following diagrams illustrate key pathways and workflows related to desethylchloroquine.

Caption: Metabolic conversion of chloroquine to its primary and secondary metabolites.

Caption: A typical workflow for the synthesis and evaluation of desethylchloroquine.

References

- 1. The Importance of Murine Models in Determining In Vivo Pharmacokinetics, Safety, and Efficacy in Antimalarial Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Metabolism and Interactions of Chloroquine and Hydroxychloroquine with Human Cytochrome P450 Enzymes and Drug Transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 4. In vitro metabolism of chloroquine: identification of CYP2C8, CYP3A4, and CYP2D6 as the main isoforms catalyzing N-desethylchloroquine formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. tandfonline.com [tandfonline.com]

- 7. (+-)-Desethylchloroquine | C16H22ClN3 | CID 95478 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. medchemexpress.com [medchemexpress.com]

In Vitro Metabolism of Chloroquine to Desethylchloroquine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro metabolism of chloroquine (CQ), focusing on its primary metabolic pathway: N-deethylation to form desethylchloroquine (DCQ). This document outlines the key cytochrome P450 (CYP) enzymes responsible for this biotransformation, summarizes critical kinetic data, and provides detailed experimental protocols for researchers in the field of drug metabolism and pharmacokinetics.

Enzymology of Chloroquine N-deethylation

The conversion of chloroquine to its major active metabolite, desethylchloroquine, is predominantly mediated by the cytochrome P450 superfamily of enzymes in the liver. In vitro studies using human liver microsomes (HLMs) and recombinant human CYP enzymes have identified several isoforms capable of catalyzing this reaction.

The primary enzymes responsible are CYP2C8 and CYP3A4 .[1][2] These isoforms are characterized as a low-affinity, high-capacity system, meaning they are the main contributors to CQ metabolism at therapeutically relevant concentrations.[1][2] While other isoforms, including CYP1A2, CYP2C19, and CYP2D6, demonstrate the ability to form DCQ in vitro, their roles are considered minor.[3][4] Specifically, CYP2D6 is described as a high-affinity but low-capacity enzyme in this metabolic pathway.[1][2]

The involvement of CYP2C8 and CYP3A4 is further substantiated by chemical inhibition studies, where quercetin (a CYP2C8 inhibitor) and ketoconazole (a CYP3A4 inhibitor) significantly reduce the formation of DCQ in HLM incubations.[2][4] Furthermore, the rate of DCQ formation in a panel of human livers shows a high correlation with the known activities of CYP2C8 (paclitaxel 6α-hydroxylation) and CYP3A4 (testosterone 6β-hydroxylation).[1][2]

Quantitative Analysis of In Vitro Metabolism

The kinetics of desethylchloroquine formation from chloroquine have been characterized in human liver microsomes. The data often suggest the involvement of multiple enzymes, as evidenced by biphasic kinetics observed in Eadie-Hofstee plots.[4] Below is a summary of reported kinetic parameters.

Table 1: Michaelis-Menten Kinetic Parameters for Desethylchloroquine (DCQ) Formation in Human Liver Microsomes (HLMs)

| Study System | Apparent K_m_ (µM) | Apparent V_max_ (pmol/min/mg protein) | Citation(s) |

| Pooled HLMs | 444 ± 121 | 617 ± 128 | [1][2] |

| Pooled HLMs (High-Affinity Component) | 210 | 1020 | [4] |

| Pooled HLMs (Low-Affinity Component) | 3430 | 10470 | [4] |

Note: Values are presented as reported in the literature. Direct comparison should be made with caution due to potential variations in experimental conditions.

Experimental Protocols

The following are detailed methodologies for conducting in vitro studies of chloroquine metabolism. These protocols are synthesized from established methods in the cited literature.

Protocol 1: Determination of Chloroquine Metabolism Kinetics in Human Liver Microsomes (HLMs)

This protocol outlines the procedure for determining the K_m_ and V_max_ for desethylchloroquine formation.

1. Reagents and Materials:

-

Pooled Human Liver Microsomes (e.g., 20 mg/mL stock)

-

Chloroquine diphosphate salt

-

Desethylchloroquine standard

-

Potassium Phosphate Buffer (100 mM, pH 7.4)

-

Magnesium Chloride (MgCl₂)

-

NADPH Regenerating System (e.g., Solution A: 1.3 mM NADP+, 3.3 mM Glucose-6-Phosphate; Solution B: 0.4 U/mL Glucose-6-Phosphate Dehydrogenase)

-

Acetonitrile (ACN), ice-cold (for reaction termination)

-

Internal Standard (IS) for analytical quantification (e.g., Quinine)

2. Incubation Procedure:

-

Prepare a range of chloroquine concentrations (e.g., 10 µM to 5000 µM) in phosphate buffer.

-

On an incubation plate or in microcentrifuge tubes, combine the following in duplicate for each concentration:

-

100 mM Phosphate Buffer (pH 7.4)

-

Human Liver Microsomes (final concentration 0.2-0.5 mg/mL)

-

Chloroquine solution (at desired concentration)

-

-

Pre-warm the mixture at 37°C for 5 minutes with gentle agitation.

-

Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system. The final incubation volume is typically 200 µL.

-

Incubate at 37°C for an optimized time (e.g., 20-30 minutes), ensuring the reaction is within the linear range for metabolite formation.

-

Terminate the reaction by adding an equal volume (200 µL) of ice-cold acetonitrile containing the internal standard.

-

Vortex the samples vigorously and centrifuge at >3000 x g for 10 minutes to pellet the precipitated protein.

-

Transfer the supernatant to a new plate or vials for LC-MS/MS or HPLC analysis.

Protocol 2: CYP Isoform Phenotyping with Recombinant Human Enzymes

This protocol is used to identify which specific CYP enzymes are responsible for chloroquine metabolism.

1. Reagents and Materials:

-

Recombinant human CYP enzymes (e.g., CYP1A2, CYP2C8, CYP2C19, CYP2D6, CYP3A4) co-expressed with cytochrome P450 reductase.

-

Control microsomes (lacking CYP expression)

-

Same reagents as in Protocol 3.1.

2. Incubation Procedure:

-

The incubation mixture is similar to the HLM protocol but replaces HLMs with a specific recombinant CYP enzyme. The enzyme concentration should be optimized (e.g., 10-50 pmol/mL).

-

Incubate a fixed, high concentration of chloroquine (e.g., 100-200 µM) with each recombinant CYP isoform individually.

-

Follow the same pre-warming, initiation, incubation, and termination steps as described in Protocol 3.1 (steps 3-8).

-

Analyze the formation of desethylchloroquine for each isoform. Significant metabolite formation compared to the control indicates the involvement of that enzyme.

Protocol 3: Analytical Method for Quantification by HPLC

This section describes a typical HPLC method for the separation and quantification of chloroquine and desethylchloroquine.

1. Chromatographic Conditions:

-

HPLC System: A standard HPLC system with a UV or fluorescence detector.

-

Column: Reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm).[5]

-

Mobile Phase: Isocratic or gradient elution. A common mobile phase consists of a mixture of an aqueous buffer and organic solvents. For example:

-

Flow Rate: 1.0 mL/min.[6]

-

Detection:

-

Injection Volume: 10-20 µL.

2. Sample Analysis:

-

Generate a standard curve by spiking known concentrations of desethylchloroquine and chloroquine into a blank incubation matrix (terminated at time zero).

-

Process the standards in the same manner as the experimental samples.

-

Inject the processed samples and standards onto the HPLC system.

-

Quantify the amount of desethylchloroquine formed by comparing its peak area (normalized to the internal standard) against the standard curve.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for investigating the in vitro metabolism of chloroquine.

Caption: Workflow for in vitro chloroquine metabolism assays.

Enzymatic Conversion of Chloroquine

This diagram illustrates the core metabolic pathway from chloroquine to desethylchloroquine, highlighting the key enzymes involved.

References

- 1. Metabolism and Interactions of Chloroquine and Hydroxychloroquine with Human Cytochrome P450 Enzymes and Drug Transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 2. In vitro metabolism of chloroquine: identification of CYP2C8, CYP3A4, and CYP2D6 as the main isoforms catalyzing N-desethylchloroquine formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Cytochrome P450 2C8 and CYP3A4/5 are involved in chloroquine metabolism in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A Sensitive and Optimized HPLC-FLD Method for the Simultaneous Quantification of Hydroxychloroquine and Its Two Metabolites in Blood of Systemic Lupus Erythematosus Patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. HPLC with ultraviolet detection for the determination of chloroquine and desethylchloroquine in whole blood and finger-prick capillary blood dried on filter paper - PubMed [pubmed.ncbi.nlm.nih.gov]

The Antiplasmodial Activity of Desethylchloroquine: A Technical Whitepaper

Introduction

Desethylchloroquine (DCQ or DEC) is the major and pharmacologically active metabolite of chloroquine (CQ), a 4-aminoquinoline drug that has been a cornerstone of antimalarial therapy for decades.[1] Following oral or intravenous administration, chloroquine is rapidly metabolized by the liver and kidneys into desethylchloroquine and, subsequently, bis-desethylchloroquine.[1] As the primary metabolite, desethylchloroquine is found in significant concentrations in blood plasma and contributes to the overall therapeutic effect of chloroquine treatment.[1][2] Understanding the specific antiplasmodial activity, mechanism of action, and resistance profile of desethylchloroquine is critical for drug development professionals and researchers aiming to optimize existing therapies and design novel antimalarial agents. This document provides an in-depth technical overview of the antiplasmodial properties of desethylchloroquine, presenting quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and workflows.

Quantitative Data: In Vitro Activity and Cytotoxicity

The antiplasmodial efficacy of a compound is primarily assessed by its 50% inhibitory concentration (IC50) against parasite growth in vitro. A quantitative comparison reveals that desethylchloroquine's potency is highly dependent on the chloroquine-resistance status of the Plasmodium falciparum strain.

Table 1: Comparative In Vitro Antiplasmodial Activity (IC50)

The following table summarizes the in vitro activity of desethylchloroquine compared to its parent compound, chloroquine, against both chloroquine-sensitive (CQS) and chloroquine-resistant (CQR) strains of P. falciparum.

| Compound | P. falciparum Strain | Resistance Status | IC50 (ng/mL) | Potency Relative to Chloroquine | Reference |

| Chloroquine | Camp LA 137 | CQS | ~25 | - | [3] |

| Desethylchloroquine | Camp LA 137 | CQS | ~25 | Nearly Equivalent | [3][4] |

| Bis-desethylchloroquine | Camp LA 137 | CQS | >50 | Less Active | [3] |

| Chloroquine | Vietnam Smith LA 137 | CQR | ~100 | - | [3] |

| Desethylchloroquine | Vietnam Smith LA 137 | CQR | ~300 | ~3-fold less active | [1][3] |

| Bis-desethylchloroquine | Vietnam Smith LA 137 | CQR | >340 | No significant activity | [3] |

Note: IC50 values are approximated from the source material which described relative potencies. The general threshold for chloroquine resistance in P. falciparum is often considered an IC50 > 100 nM.[5]

Table 2: In Vitro Cytotoxicity (CC50)

Evaluating the cytotoxicity of a compound against mammalian cell lines is crucial to determine its therapeutic window. The selectivity index (SI), calculated as the ratio of CC50 to IC50, provides a measure of the compound's specific toxicity towards the parasite. While specific CC50 data for desethylchloroquine is not detailed in the provided search results, protocols for its determination are well-established.

| Compound | Cell Line | Assay Type | CC50 (µM) | Selectivity Index (SI) Example (vs. CQS) |

| Desethylchloroquine | HepG2 (Human Hepatoma) | MTT / CellTiter-Glo | Data Not Available | - |

| Desethylchloroquine | L6 (Rat Skeletal Myoblast) | Resazurin-based | Data Not Available | - |

| Chloroquine (Control) | HepG2 (Human Hepatoma) | MTT Assay | >100 | >1000 |

Experimental Protocols

Standardized methodologies are essential for the reproducible assessment of antiplasmodial and cytotoxic activity.

Protocol 1: In Vitro Antiplasmodial Activity Assay (SYBR Green I-based Fluorescence)

This assay quantifies parasite proliferation by measuring the fluorescence of SYBR Green I, a dye that intercalates with parasitic DNA.[6]

-

Parasite Culture: Asexual blood stages of P. falciparum are maintained in continuous culture in human erythrocytes (3-5% hematocrit) using RPMI-1640 medium supplemented with AlbuMAX, hypoxanthine, and gentamicin at 37°C in a low-oxygen environment (5% O2, 5% CO2, 90% N2).[7]

-

Drug Plate Preparation: The test compound (Desethylchloroquine) is serially diluted in culture medium and dispensed into a 96-well microplate.

-

Inoculation: Synchronized ring-stage parasite cultures are diluted to a parasitemia of ~0.5% and a hematocrit of 2% and added to the drug-containing wells.

-

Incubation: The plate is incubated for 72 hours under the conditions described in step 1 to allow for parasite maturation into schizonts.[8]

-

Lysis and Staining: 100 µL of SYBR Green I lysis buffer is added to each well. The plate is then incubated in the dark at room temperature for 1-2 hours.[6]

-

Fluorescence Measurement: Fluorescence is read using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.

-

Data Analysis: The fluorescence readings are plotted against the drug concentration, and the IC50 value is determined by fitting the dose-response data to a sigmoidal curve using appropriate software.

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay on HepG2 Cells)

This colorimetric assay measures the metabolic activity of cells, which reflects the number of viable cells present. NAD(P)H-dependent cellular oxidoreductases in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.[6]

-

Cell Culture: Human hepatoma (HepG2) cells are cultured in DMEM supplemented with 10% FBS at 37°C in a humidified atmosphere with 5% CO2.[9]

-

Cell Seeding: Cells are seeded into a 96-well plate at a density of approximately 2.5 x 10³ cells/well and allowed to adhere overnight.[9]

-

Compound Addition: The culture medium is replaced with fresh medium containing serial dilutions of the test compound.

-

Incubation: The plate is incubated for 48-72 hours under the conditions described in step 1.[6][10]

-

MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for an additional 4 hours.[6]

-

Solubilization: The medium containing MTT is carefully removed, and 100 µL of a solubilization buffer (e.g., DMSO) is added to dissolve the formazan crystals.

-